molecular formula C13H16Cl3N3O2S B11968308 N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide

N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide

Cat. No.: B11968308
M. Wt: 384.7 g/mol
InChI Key: CZHBZKQSOOLKMP-UHFFFAOYSA-N
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Description

N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trichloroethyl group, a thioureido group, and a hydroxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-hydroxybenzoyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with butyric anhydride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where nucleophiles replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted trichloroethyl compounds.

Scientific Research Applications

N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioureido group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its trichloroethyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE
  • N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-PROPIONAMIDE

Uniqueness

Compared to similar compounds, N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE exhibits unique properties due to the presence of the butyramide group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H16Cl3N3O2S

Molecular Weight

384.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]butanamide

InChI

InChI=1S/C13H16Cl3N3O2S/c1-2-5-10(21)18-11(13(14,15)16)19-12(22)17-8-6-3-4-7-9(8)20/h3-4,6-7,11,20H,2,5H2,1H3,(H,18,21)(H2,17,19,22)

InChI Key

CZHBZKQSOOLKMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1O

Origin of Product

United States

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